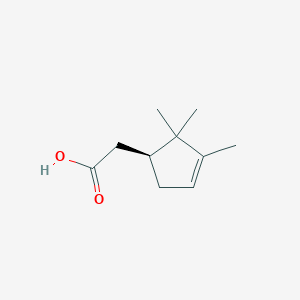
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- is an organic compound with the molecular formula C10H16O2. This compound is characterized by a cyclopentene ring substituted with acetic acid and three methyl groups. The (1S) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which is a five-membered ring containing a double bond.
Methylation: The cyclopentene undergoes methylation to introduce the three methyl groups at the 2 and 3 positions.
Acetic Acid Introduction: The acetic acid group is introduced through a series of reactions involving the formation of an intermediate, such as an ester or an aldehyde, followed by oxidation or hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the acetic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, ®-: This compound has a similar structure but with an aldehyde group instead of an acetic acid group.
2,2,3-Trimethyl-5-oxo-3-cyclopentene-1-acetic acid: Another related compound with a ketone group.
Uniqueness
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- is unique due to its specific stereochemistry and the presence of the acetic acid group
Propriétés
Numéro CAS |
16493-09-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h4,8H,5-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
RKLDHGIEBMSKAK-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CC[C@H](C1(C)C)CC(=O)O |
SMILES canonique |
CC1=CCC(C1(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


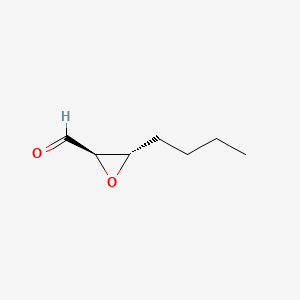
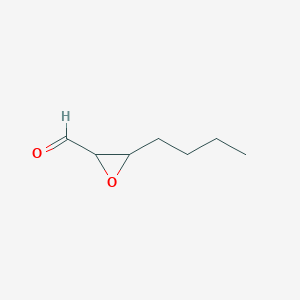
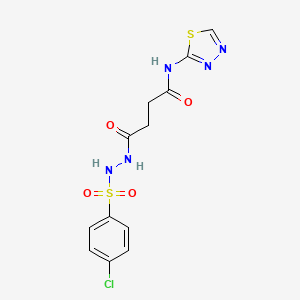



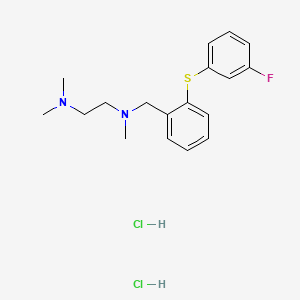
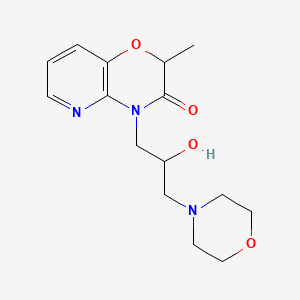

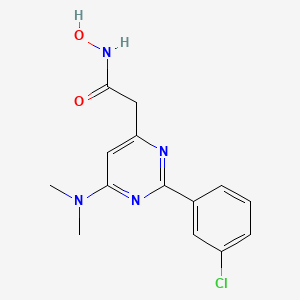



![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
